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4'-Hydroxy-2'-
Compound Name:
methylacetophenone

Cat. No.: B057632

This technical guide provides an in-depth overview of 4'-Hydroxy-2'-methylacetophenone, a
versatile chemical intermediate of significant interest to researchers, scientists, and
professionals in drug development. This document outlines its chemical identity,
physicochemical properties, detailed experimental protocols for its synthesis and biological
evaluation, and its role in the synthesis of pharmaceutical agents.

Chemical Identity: IUPAC Name and Synonyms

The nomenclature of a chemical compound is critical for its unambiguous identification in
research and industry.

IUPAC Name: 1-(4-hydroxy-2-methylphenyl)ethanone[1]

Synonyms: 4'-Hydroxy-2'-methylacetophenone is also known by a variety of other names in
literature and commercial sources. These include:

4-Hydroxy-2-methylacetophenone[1]

2-Methyl-4-hydroxyacetophenone[1][2][3][4]

4-Acetyl-3-methylphenol[1][5]

Ethanone, 1-(4-hydroxy-2-methylphenyl)-[1][2][3][4]
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1-(4-Hydroxy-2-methylphenyl)ethan-1-one[1]

1-acetyl-4-hydroxy-2-methylbenzene[1]

NSC 63364[1][6]

875-59-2 (CAS Registry Number)[1][2][3][4][5][6][7]

Physicochemical Properties

A summary of the key quantitative properties of 4'-Hydroxy-2'-methylacetophenone is
presented in the table below for easy reference and comparison.

Property Value Source(s)
Molecular Formula CoH1002 [1][5]
Molecular Weight 150.17 g/mol [11[7]
Appearance Off-white to brown crystalline 5]

powder
Melting Point 123-131 °C [5]18]
Boiling Point 313 °C [718]
Density 1.059 g/mL at 25 °C [8]
CAS Registry Number 875-59-2 [L121311411511611 7]
Purity =>98% (GC) [5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research.
This section provides protocols for the synthesis and a key biological evaluation of 4'-Hydroxy-
2'-methylacetophenone.

Synthesis via Fries Rearrangement of m-Cresyl Acetate
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The Fries rearrangement is a classic and effective method for the synthesis of hydroxyaryl
ketones from phenolic esters.[9][10] This protocol describes the synthesis of 4'-Hydroxy-2'-
methylacetophenone from m-cresyl acetate.

Materials:

m-Cresyl acetate

e Anhydrous aluminum chloride (AICI3)

» Nitrobenzene (solvent)

e Hydrochloric acid (HCI), dilute

e Ice

e Sodium bicarbonate (NaHCO3) solution, saturated

e Anhydrous magnesium sulfate (MgSOa)

» Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

o Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser,
dropping funnel, separatory funnel)

e Heating mantle and magnetic stirrer
e Rotary evaporator
Procedure:

o Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a
reflux condenser, place anhydrous aluminum chloride (1.2 equivalents) in nitrobenzene. Cool
the mixture in an ice bath.

o Addition of Reactant: Slowly add m-cresyl acetate (1 equivalent) to the stirred suspension of
aluminum chloride in nitrobenzene.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
to warm to room temperature. Heat the mixture to 60-70°C and maintain this temperature for
several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and then pour
it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the
aluminum chloride complex.

Extraction: Transfer the mixture to a separatory funnel and extract the product with an
appropriate organic solvent (e.g., diethyl ether).

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate
solution, and again with water.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and remove the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by recrystallization from a suitable solvent or
by column chromatography on silica gel.

Evaluation of Ciliate Toxicity

4'-Hydroxy-2'-methylacetophenone has been reported to exhibit ciliate toxicity. The following

is a general protocol for assessing the toxicity of a chemical compound against a ciliate

species, such as Tetrahymena pyriformis.

Materials:

Ciliate culture (Tetrahymena pyriformis) in a suitable growth medium
4'-Hydroxy-2'-methylacetophenone (test compound)

Solvent for the test compound (e.g., dimethyl sulfoxide, DMSO), if necessary
Sterile multi-well plates (e.g., 24- or 96-well)

Microscope
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o Spectrophotometer or plate reader (optional, for growth inhibition assays)
e Incubator
Procedure:

o Preparation of Test Solutions: Prepare a stock solution of 4'-Hydroxy-2'-
methylacetophenone in a suitable solvent. From this stock, prepare a series of dilutions in
the ciliate growth medium to achieve the desired final test concentrations. A solvent control
(medium with the highest concentration of solvent used) should also be prepared.

o Exposure: In a multi-well plate, add a defined volume of the ciliate culture to each well. Then,
add the test solutions to the wells to achieve the final desired concentrations. Each
concentration should be tested in triplicate. Include a negative control (ciliates in medium
only) and a solvent control.

 Incubation: Incubate the plate at a controlled temperature suitable for the ciliate species
(e.g., 25-28°C) for a defined period (e.g., 24 or 48 hours).

e Endpoint Measurement:

o Mortality (LC50 determination): After the incubation period, observe the cells under a
microscope. Count the number of motile (living) and non-motile (dead) ciliates in a defined
volume from each well. The concentration that causes 50% mortality (LC50) can be
calculated using appropriate statistical methods (e.g., Probit analysis).

o Growth Inhibition (IC50 determination): The inhibitory effect on cell growth can be
determined by measuring the optical density of the cultures using a spectrophotometer at
a specific wavelength (e.g., 600 nm). The concentration that causes 50% inhibition of
growth (IC50) compared to the control can then be calculated.

Role in Pharmaceutical Synthesis

4'-Hydroxy-2'-methylacetophenone serves as a valuable building block in the synthesis of
more complex molecules, including active pharmaceutical ingredients.[5] Its functional groups
—the hydroxyl and acetyl groups—provide reactive sites for various chemical transformations.
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One notable application is its use as a precursor in the synthesis of histamine H3 receptor
inverse agonists. The histamine H3 receptor is a target for the treatment of various neurological
and psychiatric disorders. The synthesis of these complex molecules often involves a multi-
step process where the acetophenone moiety of 4'-Hydroxy-2'-methylacetophenone is
modified and elaborated to construct the final drug scaffold.

Visualizations

The following diagrams illustrate key concepts discussed in this guide.

Starting Materials

v Reaction & Work-up Product & Purification

Anhydrous AICI3  gesm Fries Rearrangement Hydrolysis & Extraction H 4'-Hydroxy-2'-methylacetophenone

m-Cresyl Acetate

100

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 4'-Hydroxy-2'-methylacetophenone.
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Caption: Conceptual pathway for drug synthesis from 4'-Hydroxy-2'-methylacetophenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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